molecular formula C26H31N3O6 B11122695 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122695
M. Wt: 481.5 g/mol
InChI Key: KRLNIJYPSORGDW-GYHWCHFESA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the hydroxy, nitrophenyl, and benzoate groups. Each step requires specific reagents and conditions, such as controlled temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL

Properties

Molecular Formula

C26H31N3O6

Molecular Weight

481.5 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31N3O6/c1-5-27(6-2)15-16-28-23(18-7-11-20(12-8-18)29(33)34)22(25(31)26(28)32)24(30)19-9-13-21(14-10-19)35-17(3)4/h7-14,17,23,30H,5-6,15-16H2,1-4H3/b24-22-

InChI Key

KRLNIJYPSORGDW-GYHWCHFESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OC(C)C)/O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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